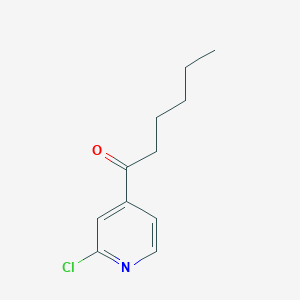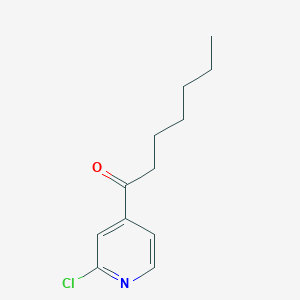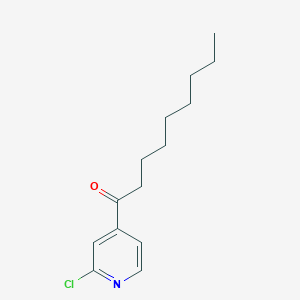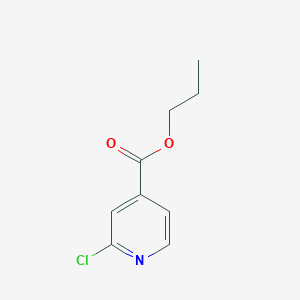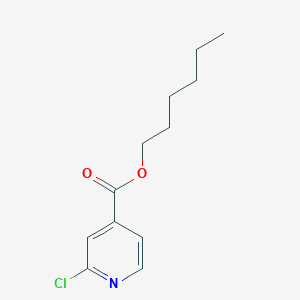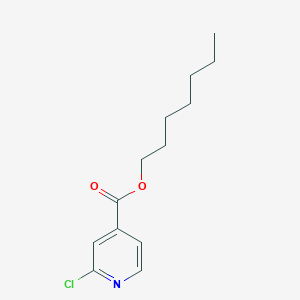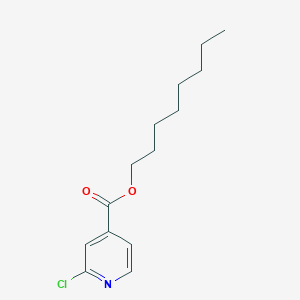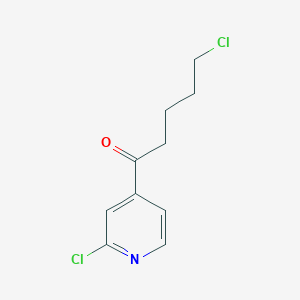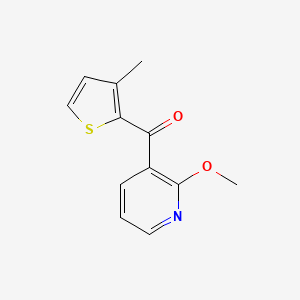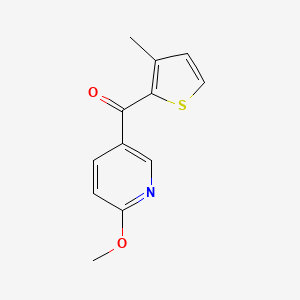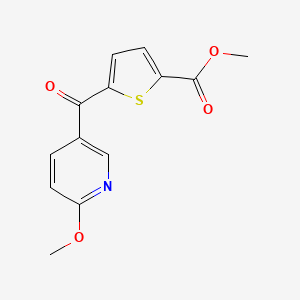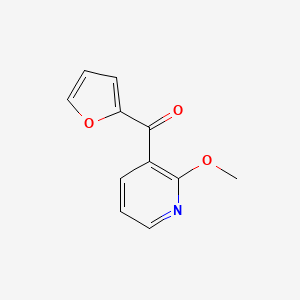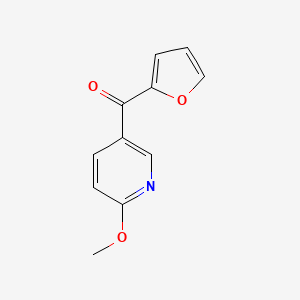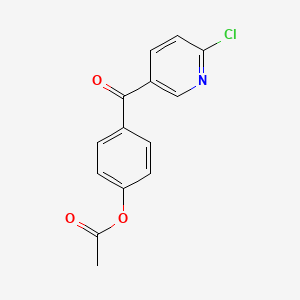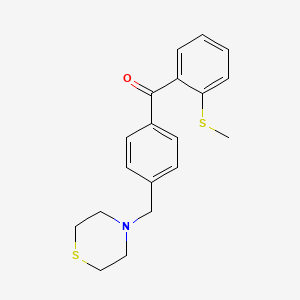
2-Thiomethyl-4'-thiomorpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiomethyl-4’-thiomorpholinomethyl benzophenone is a special chemical with the CAS Number: 898781-66-3 and Linear Formula: C19H21NOS2 . It is provided by several suppliers such as Rieke Metals, Inc., BOC Sciences, and Benchchem .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C19H21NOS2 . The InChI code for this compound is 1S/C19H21NOS2/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 343.51 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Benzophenone derivatives, including those similar to 2-Thiomethyl-4'-thiomorpholinomethyl benzophenone, have been synthesized and evaluated for their antitumor properties. Studies have shown that morpholino and thiomorpholino benzophenones exhibit significant cytotoxic activity against various cancer cells, such as P388 murine leukemia and human lung carcinoma cells. Some of these compounds have also demonstrated notable antitumor activity in vivo, specifically against malignant ascites caused by P388 cells in mice (Kumazawa et al., 1997).
Photochemistry in Biological Chemistry
Benzophenone photophores, which may include derivatives like 2-Thiomethyl-4'-thiomorpholinomethyl benzophenone, are notable for their unique photochemical properties. These properties are exploited in various fields, including biological chemistry, bioorganic chemistry, and material science. The light-directed covalent attachment process of these photophores is used for binding/contact site mapping, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting. These applications highlight the importance of benzophenone derivatives in photochemistry-related research (Dormán et al., 2016).
Environmental Applications
Benzophenone derivatives are also explored in environmental applications, such as in the development of adsorption resins for the removal of pollutants from water. For instance, tertiary amine-functionalized adsorption resins have been synthesized for the effective removal of benzophenone-4, a typical anti-UV product, from water. This highlights the potential environmental significance of benzophenone derivatives in water purification technologies (Zhou et al., 2018).
Material Science and Photopolymerization
In material science, benzophenone derivatives are utilized in the synthesis of photoreactive polymers. These polymers are then employed for the surface modification of various biomaterials, indicating the versatility of benzophenone derivatives in developing advanced materials with specific properties. Such applications include the creation of highly hydrophilic surfaces and the inhibition of protein adsorption and cell adhesion on treated surfaces, which are critical in biomedical engineering and drug delivery systems (Lin et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSPMESRLGWMFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642909 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiomethyl-4'-thiomorpholinomethyl benzophenone | |
CAS RN |
898782-55-3 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

